Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate
Overview
Description
Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate is a chemical compound with the CAS Number: 59609-59-5 . It has a molecular weight of 285.09 . The IUPAC name for this compound is methyl 3-bromo-2,4-dioxo-4-phenylbutanoate .
Molecular Structure Analysis
The InChI code for Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate is 1S/C11H9BrO4/c1-16-11(15)10(14)8(12)9(13)7-5-3-2-4-6-7/h2-6,8H,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate is a solid powder . It has a boiling point of 110-112 degrees Celsius . The compound should be stored at ambient temperature .Scientific Research Applications
Synthesis and Structural Analysis
- Novel N-(α-bromoacyl)-α-amino esters, including compounds similar to Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate, have been synthesized with their crystal structures and biological activities screened. The synthesized compounds exhibited low cytotoxicity and lacked antibacterial and anti-inflammatory activity in tested concentrations, which might be advantageous for their use in prodrug development (Yancheva et al., 2015).
Biological Activity Screening
- The same study also performed an in-silico toxicological evaluation of these compounds, suggesting their potential for further investigation in drug development due to their favorable pharmacokinetic behavior and toxicological properties (Yancheva et al., 2015).
Functional Degradable Polymers
- Vinyl bromobutanoate, a derivative closely related to the structure of interest, was synthesized for the development of novel degradable polymers. These polymers contain pendent bromine functional groups that can be modified via post-polymerization, offering a new class of hydrophilic functional degradable copolymers (Hedir et al., 2015).
Tissue Engineering Materials
- Polyhydroxyalkanoates (PHA) have been used in tissue engineering, suggesting that compounds with structural similarities to Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate might find applications in developing medical devices and repair patches due to their biodegradability and thermoprocessability (Chen & Wu, 2005).
Environmental and Analytical Applications
- A low-toxic dispersive liquid-liquid microextraction method used 1-bromo-3-methylbutane, showcasing the broader category of brominated compounds' utility in analytical chemistry for the determination of heavy metals in water samples (Peng et al., 2016).
Safety And Hazards
properties
IUPAC Name |
methyl 3-bromo-2,4-dioxo-4-phenylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO4/c1-16-11(15)10(14)8(12)9(13)7-5-3-2-4-6-7/h2-6,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWZFMIPUOKDJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C(C(=O)C1=CC=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377408 | |
Record name | methyl 3-bromo-2,4-dioxo-4-phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate | |
CAS RN |
59609-59-5 | |
Record name | methyl 3-bromo-2,4-dioxo-4-phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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